rac-(4aR,8aR)-octahydro-1H-pyrano[3,4-b]pyridine, oxalic acid, cis
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-(4aR,8aR)-octahydro-1H-pyrano[3,4-b]pyridine, oxalic acid, cis: is a complex organic compound that features a unique bicyclic structure. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The presence of oxalic acid as a counterion adds to its chemical versatility and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(4aR,8aR)-octahydro-1H-pyrano[3,4-b]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the hydrogenation of a pyridine derivative in the presence of a suitable catalyst. The reaction conditions often require:
Catalysts: Palladium on carbon (Pd/C) or platinum oxide (PtO2).
Solvents: Ethanol or methanol.
Temperature: Typically around 50-100°C.
Pressure: Hydrogen gas at pressures ranging from 1 to 5 atmospheres.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-pressure hydrogenation reactors allows for efficient conversion of starting materials to the desired product. The process is optimized to minimize by-products and maximize yield.
Chemical Reactions Analysis
Types of Reactions
rac-(4aR,8aR)-octahydro-1H-pyrano[3,4-b]pyridine undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or aldehydes.
Reduction: Further hydrogenation can lead to fully saturated derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Solvents: Dichloromethane (DCM), tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield pyridine carboxylic acids, while reduction with sodium borohydride typically produces alcohols.
Scientific Research Applications
Chemistry
In organic synthesis, rac-(4aR,8aR)-octahydro-1H-pyrano[3,4-b]pyridine is used as a building block for more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug development, especially in the treatment of neurological disorders.
Industry
In the materials science field, this compound can be used to synthesize polymers with specific properties. Its incorporation into polymer chains can enhance material strength, flexibility, and thermal stability.
Mechanism of Action
The mechanism by which rac-(4aR,8aR)-octahydro-1H-pyrano[3,4-b]pyridine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, altering the function of these biological molecules. This interaction can modulate various biochemical pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- rac-(4aR,8aR)-octahydro-2H-pyrido[4,3-b]morpholine
- rac-(4aR,8aR)-octahydropyrano[3,4-b][1,4]oxazine
Uniqueness
rac-(4aR,8aR)-octahydro-1H-pyrano[3,4-b]pyridine is unique due to its specific bicyclic structure and the presence of oxalic acid. This combination imparts distinct chemical properties, such as enhanced reactivity and stability, which are not observed in its analogs. The presence of oxalic acid also influences its solubility and interaction with other molecules, making it a versatile compound for various applications.
Properties
IUPAC Name |
(4aS,8aS)-2,3,4,4a,5,6,8,8a-octahydro-1H-pyrano[3,4-b]pyridine;oxalic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO.C2H2O4/c1-2-7-3-5-10-6-8(7)9-4-1;3-1(4)2(5)6/h7-9H,1-6H2;(H,3,4)(H,5,6)/t7-,8+;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAPURMUUNQVENY-KZYPOYLOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCOCC2NC1.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2CCOC[C@H]2NC1.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.